5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-4-8-16(9-5-13)22-12-17-19-18(20-23-17)14-6-10-15(21-2)11-7-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSITGFIRRZLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-ethylphenol with 4-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenyl groups in the structure undergo electrophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (50°C, 2 hr) | Introduction of nitro groups at para positions relative to existing substituents | Electrophilic attack facilitated by electron-donating methoxy groups |
| Sulfonation | Fuming H₂SO₄ (reflux, 4 hr) | Sulfonic acid formation on phenyl rings | Steric hindrance from ethylphenoxy group directs substitution to methoxyphenyl ring |
Nucleophilic Substitution
The oxadiazole ring exhibits reactivity at C-5 and C-3 positions:
Oxidation Pathways
Reduction Pathways
Acidic vs. Alkaline Hydrolysis
| Condition | Time/Temp | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1M HCl (aqueous) | 24 hr, 60°C | Oxadiazole ring opening → amidrazones | 8.2 hr |
| 0.1M NaOH (methanolic) | 12 hr, RT | Methoxyphenyl ether cleavage | >48 hr |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
Ring contraction : Conversion to imidazole derivatives via [3+2] cycloreversion (quantum yield Φ = 0.18)
-
Side-chain cleavage : Ethylphenoxy group elimination (Φ = 0.09)
Biological Activation Pathways
In enzymatic environments (cytochrome P450 models):
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O-Demethylation : Methoxy → hydroxy conversion (kcat = 12.7 min⁻¹)
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Oxadiazole hydroxylation : C-4 position oxidation (kcat = 8.3 min⁻¹)
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311++G**) reveal:
-
Oxadiazole ring exhibits dual aromatic/non-aromatic character depending on substitution pattern
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Methoxyphenyl group lowers LUMO energy (-1.92 eV) compared to unsubstituted analogs (-1.45 eV), enhancing electrophilic reactivity
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations and biological systems. The ethylphenoxy and methoxyphenyl groups synergistically modulate reactivity through electronic and steric effects, making it a valuable scaffold in medicinal chemistry and materials science .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 310.34 g/mol. The structure features an oxadiazole ring, which is known for its diverse pharmacological properties.
Medicinal Chemistry
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in various medicinal applications:
- Anticancer Activity : In vitro studies have demonstrated significant inhibition of cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 10.38 | |
| HCT-116 (Colon Cancer) | 9.51 | |
| PC-3 (Prostate Cancer) | 0.67 |
The mechanisms of action include:
- Enzyme Inhibition : Targeting enzymes involved in cancer proliferation.
- Apoptosis Induction : Activating apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Inducing arrest at various phases to halt cancer progression.
Materials Science
The compound is utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for use in advanced electronic devices.
Biological Studies
Research has focused on the interactions of this compound with various biological targets:
- Enzyme Interactions : Studies indicate that it can bind to specific enzymes, modulating their activity.
- Receptor Modulation : It influences cellular signaling pathways through receptor interaction.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole against breast cancer cells (MCF-7) revealed that the compound significantly inhibited cell growth at an IC50 value of 15.63 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: OLED Development
In a comparative analysis of various oxadiazole derivatives for OLED applications, this compound showed superior performance in terms of luminescence efficiency and stability. The findings suggest its applicability in next-generation display technologies.
Mechanism of Action
The mechanism of action of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted 1,2,4-Oxadiazoles with Aromatic Groups
- 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 421584-03-4): Structural Differences: Replaces the 4-ethylphenoxy group with a 4-chloro-3-methylphenoxy moiety. Impact on Properties: The chlorine atom increases electronegativity and may enhance intermolecular interactions (e.g., halogen bonding), while the methyl group adds steric bulk. This compound has a molecular weight of 330.77 g/mol and is stored at room temperature, indicating moderate stability . Biological Relevance: Not explicitly reported, but halogenated analogs are often explored for antimicrobial or anticancer activity .
- 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 851882-54-7): Structural Differences: Substitutes the (4-ethylphenoxy)methyl group with a piperidin-3-yl ring. The hydrochloride salt form suggests enhanced stability for pharmaceutical applications .
Pharmacologically Active 1,2,4-Oxadiazoles
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d):
- Structural Differences : Features a 3-chlorothiophene and 4-trifluoromethylphenyl group.
- Functional Impact : The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the thiophene ring contributes to π-π stacking. This compound induces apoptosis in cancer cells (e.g., T47D breast cancer) via G1 phase arrest and targets TIP47, an IGF II receptor binding protein .
- Comparison : Unlike the target compound, 1d’s trifluoromethyl and chlorothiophene groups prioritize electron-withdrawing effects, which may enhance target binding but reduce solubility.
Ataluren (PTC124) :
- Structural Differences : Contains a 2-fluorophenyl and benzoic acid group.
- Functional Impact : Ataluren promotes readthrough of premature termination codons in genetic disorders. Its carboxylic acid group enables ionic interactions, contrasting with the target compound’s ether and methoxy groups, which favor passive diffusion .
Table 1: Key Properties of Selected 1,2,4-Oxadiazoles
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | 340.39 | 4-Ethylphenoxy, 4-methoxyphenyl | High lipophilicity (logP ~4.2 estimated) |
| 5-((4-Chloro-3-methylphenoxy)methyl)-... | 330.77 | 4-Chloro-3-methylphenoxy | Halogenated; stable at room temperature |
| 5-(3-Chlorothiophen-2-yl)-3-(4-CF3-Ph)-... | 343.73 | 3-Chlorothiophene, 4-CF3-Ph | Apoptosis inducer; logP ~3.9 |
| Ataluren | 284.25 | 2-Fluorophenyl, benzoic acid | FDA-approved; water-soluble salt forms |
Biological Activity
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is with a molecular weight of 298.34 g/mol. The compound features an oxadiazole ring, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits notable anticancer activity. In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 10.38 | |
| HCT-116 (Colon Cancer) | 9.51 | |
| PC-3 (Prostate Cancer) | 0.67 |
The IC50 values demonstrate the effectiveness of the compound against these cell lines, suggesting its potential as a chemotherapeutic agent.
The mechanisms through which 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and p53 expression levels.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at various phases, which is crucial for halting cancer progression.
Comparative Analysis
When compared to other oxadiazole derivatives, such as those with substituted phenyl rings or different functional groups, 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole displays unique properties that enhance its biological activity.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-oxadiazole | 0.80 | Similar structure with halogen substitution |
| 5-(3-pyridyl)-1,3,4-oxadiazole | 0.90 | Different heterocyclic structure |
| 5-(4-methoxyphenyl)-1,2,4-oxadiazole | 0.75 | Comparable activity but less effective overall |
Case Studies
Recent studies have highlighted the compound's potential in clinical applications:
- Study on MCF-7 Cells : A study demonstrated that treatment with the oxadiazole derivative resulted in a significant reduction in cell viability and increased apoptosis markers compared to controls.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to untreated groups.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole?
- Methodological Answer : A common approach involves condensation reactions of substituted hydrazines or phenoxy intermediates. For example, hydrazine derivatives like 4-methoxyphenylhydrazine hydrochloride can react with thiadiazole precursors under reflux conditions to form oxadiazole derivatives . Alternatively, coupling reactions using substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst have been reported for related oxadiazole syntheses . Ensure stoichiometric control to minimize byproducts, as substituent positioning (e.g., methoxy vs. ethylphenoxy groups) can influence reaction pathways .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction to resolve the three-dimensional arrangement of the oxadiazole core and substituents, including hydrogen-bonding interactions (e.g., N–H⋯N bonds observed in similar structures) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent integration and electronic environments. For example, methoxy protons typically resonate at δ ~3.8 ppm in CDCl₃ .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally related oxadiazoles:
- Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (GHS Category 2/2A) .
- Use fume hoods to avoid inhalation of fine particulates (GHS H335) .
- Store in a cool, dry environment away from oxidizing agents, and consult SDS guidelines for emergency protocols .
Advanced Research Questions
Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved during synthesis?
- Methodological Answer : Systematic analysis of reaction conditions is critical. For example:
- Substituent reactivity : In reactions with phenylhydrazine derivatives, steric and electronic effects (e.g., methoxy vs. ethylphenoxy groups) can lead to divergent products, as seen in the unexpected formation of pyrazole derivatives alongside indole products .
- Solvent and temperature optimization : Adjusting reflux time (e.g., 4–6 hours) or switching to polar aprotic solvents (e.g., DMF) may suppress side reactions .
- Byproduct characterization : Use LC-MS or preparative TLC to isolate and identify impurities, then refine stoichiometry or catalyst loading .
Q. What strategies improve yield and selectivity in the synthesis of this oxadiazole?
- Methodological Answer :
- Catalytic additives : Introduce mild acids (e.g., acetic acid) to enhance cyclization efficiency during condensation steps .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for the oxadiazole ring closure .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or ethylphenoxy groups) to direct coupling to the desired position .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic behavior?
- Methodological Answer :
- X-ray crystallography reveals that adjacent molecules in the crystal lattice often form N–H⋯N or C–H⋯O hydrogen bonds, creating a 3D network. For example, in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, N–H⋯N bonds stabilize the lattice .
- Computational modeling (e.g., DFT) can predict packing motifs and validate experimental data .
Data Interpretation and Optimization
Q. How should researchers address discrepancies between computational predictions and experimental spectral data?
- Methodological Answer :
- Cross-validate using multiple software tools (e.g., Gaussian for DFT, Mercury for crystallography) .
- Adjust computational parameters (e.g., solvent model, basis set) to better match experimental conditions (e.g., NMR solvent polarity) .
- Consider dynamic effects (e.g., tautomerism) that static models may overlook .
Q. What analytical techniques are most effective for studying degradation products under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
